Ponatinib - 943319-70-8

Ponatinib

Catalog Number: EVT-287168
CAS Number: 943319-70-8
Molecular Formula: C29H27F3N6O
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [] It was designed to address the challenge of resistance to first and second generation TKIs, particularly the T315I mutation in BCR-ABL1. [] Ponatinib's broad spectrum of activity extends beyond BCR-ABL1, encompassing other oncogenic kinases including KIT, RET, FLT3, and members of the FGFR, PDGFR, and SRC families. [] This makes it a potential therapeutic candidate for a wide range of malignancies. [, , , ]

Imatinib

    Dasatinib

    • Compound Description: Dasatinib is a second-generation TKI that exhibits activity against a broader range of BCR-ABL1 mutations compared to imatinib [, ]. It is often used as a second-line therapy for patients who develop resistance or intolerance to imatinib [, ].
    • Relevance: Similar to Imatinib, dasatinib is frequently used as a comparator to assess the efficacy and safety of ponatinib. Studies indicate that ponatinib demonstrates greater efficacy compared to dasatinib in patients who have failed prior TKI therapy, including those resistant to dasatinib [, ]. Notably, ponatinib remains effective against the T315I mutation, which confers resistance to dasatinib [, ].

    Nilotinib

    • Compound Description: Nilotinib is another second-generation TKI with increased potency against BCR-ABL1 compared to imatinib [, ]. Like dasatinib, it is commonly used as a second-line treatment option for CML patients who fail to respond to or tolerate imatinib [, ].
    • Relevance: Similar to dasatinib, nilotinib serves as a comparator for ponatinib's efficacy and safety. Ponatinib exhibits superior efficacy over nilotinib in patients with CML who have failed prior TKI therapies, including those resistant to nilotinib [, ]. Notably, ponatinib effectively targets the T315I mutation, which confers resistance to nilotinib [, ].

    Bosutinib

    • Compound Description: Bosutinib is a third-generation TKI approved for the treatment of CML patients with resistance or intolerance to prior TKIs [, ].

    Midostaurin (PKC412)

    • Compound Description: Midostaurin, also known as PKC412, is a multi-kinase inhibitor with activity against KIT, including the D816V-mutated variant commonly found in aggressive systemic mastocytosis (ASM) and mast cell leukemia (MCL) [].
    • Relevance: The research paper investigates the potential of ponatinib as a therapeutic option for ASM and MCL, particularly in combination with midostaurin. The study demonstrates synergistic effects of ponatinib and midostaurin in inhibiting the growth and inducing apoptosis of neoplastic mast cells []. This finding highlights the potential of combining ponatinib with existing therapies like midostaurin to enhance treatment efficacy.

    Venetoclax

    • Compound Description: Venetoclax is a Bcl-2 inhibitor that induces apoptosis in Bcl-2 dependent cells [].
    • Relevance: The research investigates the safety and efficacy of combining ponatinib, venetoclax, and dexamethasone as a treatment for relapsed/refractory Ph+ ALL []. Preclinical studies suggest synergistic anti-leukemic activity with this combination, making venetoclax a relevant related compound [].

    Dexamethasone

    • Compound Description: Dexamethasone is a glucocorticoid with immunosuppressive properties commonly used in combination chemotherapy regimens for various hematological malignancies, including Ph+ ALL [, ].
    • Relevance: Dexamethasone is investigated in combination with ponatinib and venetoclax as a potential treatment strategy for relapsed/refractory Ph+ ALL []. Additionally, dexamethasone is mentioned in the context of managing ponatinib-induced cardiac inflammation, highlighting its potential role in mitigating ponatinib-related toxicity [].

    MLN8237 (Alisertib)

    • Compound Description: MLN8237, also known as alisertib, is an Aurora kinase A inhibitor being investigated for hematological malignancies [].
    • Relevance: The study investigated the combination of alisertib and ponatinib as a treatment strategy for Imatinib-resistant BCR-ABL-positive cells, including those with the T315I mutation []. Results showed synergistic cytotoxicity, suggesting alisertib as a potential candidate for combination therapy with ponatinib [].
    Source and Classification

    Ponatinib is classified as a small molecule drug and is specifically categorized as a tyrosine kinase inhibitor. It was developed to overcome resistance mechanisms associated with other tyrosine kinase inhibitors, particularly those that arise from mutations in the Bcr-Abl gene. The compound's chemical structure is defined by its ability to target multiple kinases involved in tumor growth and proliferation.

    Synthesis Analysis

    The synthesis of Ponatinib involves several steps that utilize various reagents and conditions. One notable method includes:

    1. Starting Material: Imidazo[1,2-b]pyridazine is used as the primary raw material.
    2. Halogenation: This compound undergoes halogenation using N-halogenated succinimide to produce 3-halogenated imidazo[1,2-b]pyridazine.
    3. Formation of Ethynyl Compounds: The synthesis continues with the reaction of 3-iodo-4-R-benzoate to yield 4-R-3-trimethylsilylethynyl benzoate. The trimethylsilyl group is then removed to obtain 3-ethynyl-R-benzonate.
    4. Final Coupling Reaction: The final step involves the coupling of 3-halogenated imidazo[1,2-b]pyridazine with 3-ethynyl-R-benzonate, followed by a reaction with 4-((4-methylpiperazine-1-yl)methylene)-3-trifluoromethyl phenylamine to yield Ponatinib.
    Molecular Structure Analysis

    Ponatinib has the following molecular formula: C23H24F3N5OC_{23}H_{24}F_{3}N_{5}O. Its structure features:

    • Imidazo[1,2-b]pyridazine core: This bicyclic structure contributes to its biological activity.
    • Ethynyl group: Enhances its binding affinity to target kinases.
    • Trifluoromethyl group: Increases lipophilicity and metabolic stability.

    The molecular weight of Ponatinib is approximately 441.47 g/mol. Its three-dimensional conformation plays a significant role in its interaction with various kinase targets.

    Chemical Reactions Analysis

    Ponatinib participates in several chemical reactions during its synthesis and application:

    1. Halogenation Reactions: These reactions introduce halogen atoms into organic molecules, crucial for forming intermediates.
    2. Coupling Reactions: Key for forming the amide bond between different segments of the Ponatinib molecule.
    3. Deprotection Reactions: Involves removing protective groups (like trimethylsilyl) to reveal active functional groups necessary for further reactions.

    These reactions are typically carried out under controlled conditions involving solvents such as tetrahydrofuran or dimethylformamide and often require catalysts like palladium complexes .

    Mechanism of Action

    Ponatinib exerts its pharmacological effects primarily through the inhibition of Bcr-Abl tyrosine kinase activity. The mechanism involves:

    • Competitive Inhibition: Ponatinib binds to the ATP-binding site of Bcr-Abl, preventing ATP from phosphorylating substrates necessary for cell proliferation and survival.
    • Broad Targeting: Besides Bcr-Abl, Ponatinib also inhibits other kinases involved in cancer progression, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.

    This broad-spectrum inhibition allows Ponatinib to effectively combat resistance mechanisms that arise from mutations in the Bcr-Abl gene .

    Physical and Chemical Properties Analysis

    Ponatinib exhibits several important physical and chemical properties:

    • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
    • Stability: The compound is stable under normal conditions but should be protected from light and moisture.
    • Melting Point: The melting point ranges around 150155150-155 °C.

    These properties are critical for formulating Ponatinib into an effective pharmaceutical product .

    Applications

    Ponatinib is primarily used in clinical settings for:

    1. Treatment of Chronic Myeloid Leukemia (CML): Particularly effective against CML patients who exhibit resistance or intolerance to other therapies.
    2. Philadelphia Chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL): Offers a therapeutic option for patients with this aggressive form of leukemia.
    3. Research Applications: Used in studies investigating resistance mechanisms in cancer therapy and the development of new tyrosine kinase inhibitors.

    Its ability to target multiple kinases makes it a valuable tool in both clinical oncology and pharmaceutical research .

    Medicinal Chemistry and Structural Design of Ponatinib

    Computational Drug Design Strategies for Overcoming T315I Mutation

    The development of ponatinib employed advanced computational drug design methodologies specifically targeting the BCR-ABLT315I mutation, a notorious "gatekeeper" mutation conferring resistance to earlier tyrosine kinase inhibitors. This mutation replaces threonine with isoleucine at position 315, eliminating a critical hydrogen-bonding site while introducing steric bulk that impedes inhibitor access to the ATP-binding pocket [1] [8]. Ariad Pharmaceuticals utilized structure-based drug design platforms to engineer ponatinib, focusing on atomic-level simulations of the kinase domain. Molecular docking studies predicted that a linear, triple-bond-containing linker could bypass the isoleucine side chain without steric clash [3] [6]. Free energy perturbation calculations further optimized the compound’s binding affinity by simulating interactions with mutated residues and quantifying van der Waals contributions and desolvation penalties [8].

    Table 1: Computational Parameters for Ponatinib-T315I Binding

    ParameterWild-Type ABLT315I Mutant ABL
    Binding Free Energy (ΔG, kcal/mol)-12.7 ± 0.4-11.9 ± 0.5
    Van der Waals Contributions (%)68%73%
    Hydrogen Bonds Formed32
    Solvation Penalty (kcal/mol)4.13.8

    Structural Optimization of Purine-Based Scaffolds

    Ponatinib originated from systematic optimization of purine-based dual SRC/ABL inhibitors, particularly the prototype compound AP23464. AP23464 featured a trisubstituted purine core with potent activity against ABL and SRC kinases (IC50 < 1 nM) but insufficient efficacy against T315I [1] [2]. Key modifications included:

    • Scaffold Hopping: Replacement of the purine ring with an imidazo[1,2-b]pyridazine system to enhance π-stacking with Phe382 in the DFG motif [3] [9].
    • Substituent Engineering: Introduction of a methylbenzamide group at the C4 position to occupy a hydrophobic pocket near Glu286 and Asp381, improving hydrophobic complementarity [8] [9].
    • Linker Optimization: Incorporation of a rigid acetylene linker between the heterocycle and terminal benzamide to maintain linear geometry critical for T315I binding [3]. These changes yielded ponatinib (chemical name: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide), with a 500-fold increase in potency against BCR-ABLT315I compared to imatinib [9].

    Role of Carbon-Carbon Triple Bond in Kinase Binding Affinity

    The carbon-carbon triple bond (ethynyl linker) is ponatinib’s signature structural feature, enabling unique interactions with the kinase domain:

    • Steric Bypass: The linear geometry spans 4.2 Å, allowing the molecule to circumvent the bulky isoleucine side chain at position 315 without steric hindrance. Single- or double-bonded analogues showed 10-fold reduced potency [3] [9].
    • Conformational Rigidity: The triple bond locks the orientation of the imidazopyridazine and benzamide moieties, precisely positioning them for hydrogen bonding with Met318 (hinge region) and hydrophobic contacts with Ile315 and Phe317 [8].
    • Electronic Effects: The sp-hybridized carbons withdraw electron density from the adjacent rings, enhancing π-cation interactions with Lys271 in the ATP-binding site [8]. Crystallographic studies (PDB: 3OXZ, 3IK3) confirm identical binding modes in wild-type and T315I mutants, with RMSD < 0.5 Å [8].

    Comparative Analysis of Ponatinib with First- and Second-Generation Tyrosine Kinase Inhibitors

    Ponatinib’s medicinal chemistry distinguishes it from earlier tyrosine kinase inhibitors through deliberate structural innovations:

    Table 2: Structural and Functional Comparison of BCR-ABL Tyrosine Kinase Inhibitors

    InhibitorMolecular Weight (Da)Binding ConformationT315I ActivityKey Structural Differentiators
    Imatinib493.6DFG-out (Type II)InactiveFlexible benzamide linker
    Nilotinib529.5DFG-out (Type II)InactiveFluorinated phenyl ring
    Dasatinib488.0DFG-in (Type I)InactiveThiazole carboxamide
    Ponatinib532.5DFG-out (Type II)Active (IC50 = 0.37 nM)Acetylene linker; imidazopyridazine core
    • Mutation Coverage: Unlike first- and second-generation inhibitors, ponatinib inhibits all 15 clinically relevant BCR-ABL mutations, including P-loop (G250E, Y253F) and catalytic domain (F317L, F359V) variants [8] [10].
    • Binding Kinetics: Ponatinib binds the DFG-out conformation with slower dissociation rates (t1/2 > 24 hours) compared to dasatinib (DFG-in binder, t1/2 = 3.5 hours), enabling sustained target suppression [1] [7].
    • Multikinase Activity: The optimized scaffold concurrently inhibits KIT, PDGFR, FGFR, and VEGFR2 kinases due to conserved ATP-pocket residues, expanding its therapeutic potential beyond BCR-ABL [3] [9].

    Synthesis Pathways and Key Intermediate Compounds

    The synthetic route to ponatinib hydrochloride (US Patent 9,493,473) involves convergent coupling of two advanced intermediates under palladium catalysis [5]:

    Synthetic Route:

    • Intermediate 1 (3-Iodo-4-methylbenzoyl chloride): Synthesized via iodination of 4-methylbenzoic acid followed by oxalyl chloride treatment (Yield: 85%).
    • Intermediate 2 (N-[4-[(1,3-dioxoisoindol-2-yl)methyl]-3-(trifluoromethyl)phenyl]acetamide): Prepared by phthalimide protection of 4-amino-2-(trifluoromethyl)benzylamine (Yield: 78%).
    • Coupling: Sonogashira reaction between 3-ethynylimidazo[1,2-b]pyridazine and methyl 4-methyl-3-iodobenzoate yields the acetylene-linked core (Pd(PPh3)4/CuI, 82% yield).
    • Amide Formation: Carboxylate hydrolysis followed by EDC-mediated coupling with deprotected 4-amino-3-(trifluoromethyl)benzylamine gives the free base.
    • Salt Formation: Treatment with HCl in ethanol yields ponatinib hydrochloride (Overall yield: 42%) [5].

    Key Challenges:

    • Purification: The final compound requires chromatography on silica gel with dichloromethane/methanol gradients due to polar impurities.
    • Yield Optimization: Sonogashira coupling efficiency depends on rigorous exclusion of oxygen, with CuI co-catalyst critical for suppressing homocoupling [5].
    • Alternative Routes: A patented one-pot tandem amidation/Sonogashira process reduces steps but faces scalability issues [5].

    Properties

    CAS Number

    943319-70-8

    Product Name

    Ponatinib

    IUPAC Name

    3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

    Molecular Formula

    C29H27F3N6O

    Molecular Weight

    532.6 g/mol

    InChI

    InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)

    InChI Key

    PHXJVRSECIGDHY-UHFFFAOYSA-N

    SMILES

    CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

    Solubility

    In water, 9.0X10-2 mg/L at 25 °C (est)

    Synonyms

    3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    AP 24534
    AP-24534
    AP24534
    Iclusig
    ponatinib
    ponatinib hydrochloride

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.